molecular formula C19H23ClN6O3S B609016 MI 14

MI 14

Cat. No.: B609016
M. Wt: 450.9 g/mol
InChI Key: PSTAJIONBVMKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of MI 14 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

MI 14 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

MI 14 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of phosphatidylinositol 4-kinase III beta in various biochemical pathways.

    Biology: It is used to investigate the biological functions of phosphatidylinositol 4-kinase III beta in cellular processes.

    Medicine: this compound has shown potential as an antiviral agent, particularly against single-stranded positive-sense RNA viruses.

    Industry: It is used in the development of new therapeutic agents and in the study of kinase inhibitors .

Mechanism of Action

MI 14 exerts its effects by selectively inhibiting phosphatidylinositol 4-kinase III beta. This inhibition disrupts the production of phosphatidylinositol 4-phosphate, a crucial lipid involved in various cellular processes. By inhibiting this kinase, this compound affects several molecular pathways, leading to its antiviral and biochemical effects .

Comparison with Similar Compounds

MI 14 is unique due to its high selectivity for phosphatidylinositol 4-kinase III beta. Similar compounds include:

This compound stands out due to its potent and selective inhibition of phosphatidylinositol 4-kinase III beta, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-[2-[[6-chloro-3-[3-(dimethylsulfamoyl)phenyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTAJIONBVMKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)NCCNC(=O)C)C3=CC(=CC=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.